molecular formula C17H13N3O2S B2408584 N-(呋喃-2-基甲基)-6-苯基咪唑[2,1-b]噻唑-3-甲酰胺 CAS No. 1049369-98-3

N-(呋喃-2-基甲基)-6-苯基咪唑[2,1-b]噻唑-3-甲酰胺

货号: B2408584
CAS 编号: 1049369-98-3
分子量: 323.37
InChI 键: HMLWHJBJALLLEC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(furan-2-ylmethyl)-6-phenylimidazo[2,1-b]thiazole-3-carboxamide is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a furan ring, an imidazo[2,1-b]thiazole core, and a carboxamide group, making it a versatile molecule for various applications.

科学研究应用

Anticancer Properties

The compound has shown significant anticancer activity, particularly against specific cancer cell lines. Key studies highlight its effectiveness against FLT3-dependent human acute myeloid leukemia cell line MV4-11, demonstrating potent inhibition of cancer cell proliferation. The mechanism involves the inhibition of the epidermal growth factor receptor (EGFR), which subsequently affects critical signaling pathways such as RAS/RAF/MEK/ERK and PI3K/AKT/mTOR. These pathways are vital for regulating cell growth and survival, leading to enhanced apoptosis in cancer cells .

Antimicrobial Activity

Research indicates that derivatives of thiazole, including N-(furan-2-ylmethyl)-6-phenylimidazo[2,1-b]thiazole-3-carboxamide, possess notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds within this class have exhibited higher potency than standard antibiotics like spectinomycin against strains such as Staphylococcus aureus and Enterococcus faecalis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-(furan-2-ylmethyl)-6-phenylimidazo[2,1-b]thiazole-3-carboxamide. The unique combination of a furan ring with an imidazo[2,1-b]thiazole core allows for diverse interactions with biological targets. Modifications in substituents on the phenyl ring or variations in the carboxamide group can significantly influence biological activity and selectivity towards specific cancer types or microbial strains .

Synthetic Routes

The synthesis of N-(furan-2-ylmethyl)-6-phenylimidazo[2,1-b]thiazole-3-carboxamide typically involves multi-step reactions starting from furan-2-carbaldehyde and 2-aminothiazole. The final product is obtained through a condensation reaction with phenyl isocyanate under controlled conditions using solvents like dichloromethane or tetrahydrofuran .

Industrial Production

For large-scale production, continuous flow reactors may be employed to enhance efficiency and yield. Purification methods such as recrystallization and chromatography ensure high purity levels necessary for pharmacological applications .

Anticancer Studies

In a notable study published in 2015, researchers synthesized various derivatives of 6-phenylimidazo[2,1-b]thiazoles and evaluated their anticancer activities against multiple cell lines. Among these derivatives, N-(furan-2-ylmethyl)-6-phenylimidazo[2,1-b]thiazole-3-carboxamide exhibited one of the highest inhibitory effects against MV4-11 cells .

Antimicrobial Efficacy

Another study assessed the antimicrobial activity of thiazole derivatives against Candidas species and Gram-negative bacteria. The results indicated that certain derivatives demonstrated superior activity compared to conventional treatments, suggesting potential applications in treating resistant infections .

作用机制

Target of Action

The primary target of N-(furan-2-ylmethyl)-6-phenylimidazo[2,1-b]thiazole-3-carboxamide is the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell proliferation, differentiation, and survival .

Mode of Action

This compound interacts with its target, the EGFR, inhibiting its activity . The inhibition of EGFR leads to a decrease in the downstream signaling pathways that are responsible for cell proliferation and survival. This results in the inhibition of cancer cell growth .

Biochemical Pathways

The compound’s interaction with EGFR affects several biochemical pathways. Primarily, it impacts the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways , which are involved in cell proliferation, survival, and differentiation . By inhibiting EGFR, these pathways are downregulated, leading to reduced cell proliferation and increased cell death .

Pharmacokinetics

The compound’s potent anticancer activities against certain cancer cell lines suggest it may have favorable bioavailability .

Result of Action

The result of the compound’s action is a decrease in cancer cell proliferation and an increase in cancer cell death . This is due to the compound’s inhibition of EGFR, which in turn downregulates the downstream signaling pathways involved in cell proliferation and survival .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-6-phenylimidazo[2,1-b]thiazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of furan-2-carbaldehyde with 2-aminothiazole to form an intermediate, which is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

化学反应分析

Types of Reactions

N-(furan-2-ylmethyl)-6-phenylimidazo[2,1-b]thiazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The imidazo[2,1-b]thiazole core can be reduced under specific conditions to yield dihydroimidazo derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of base catalysts.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Dihydroimidazo derivatives.

    Substitution: Various substituted carboxamide derivatives.

相似化合物的比较

Similar Compounds

  • N-(furan-2-ylmethyl)-1H-indole-3-carboxamide
  • 2,4-Disubstituted thiazoles
  • Indole derivatives

Uniqueness

N-(furan-2-ylmethyl)-6-phenylimidazo[2,1-b]thiazole-3-carboxamide stands out due to its unique combination of a furan ring, an imidazo[2,1-b]thiazole core, and a carboxamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic benefits further highlight its uniqueness compared to similar compounds.

生物活性

N-(furan-2-ylmethyl)-6-phenylimidazo[2,1-b]thiazole-3-carboxamide is a heterocyclic compound that has drawn significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a unique structure that combines:

  • Furan ring
  • Imidazo[2,1-b]thiazole core
  • Carboxamide group

This structural configuration contributes to its diverse biological activities, particularly as an anticancer agent.

Target of Action

The primary target of N-(furan-2-ylmethyl)-6-phenylimidazo[2,1-b]thiazole-3-carboxamide is the epidermal growth factor receptor (EGFR) .

Mode of Action

The compound inhibits EGFR activity, which is crucial for regulating cell proliferation and survival. This interaction leads to the modulation of several key biochemical pathways:

  • RAS/RAF/MEK/ERK pathway
  • PI3K/AKT/mTOR pathway

These pathways are integral to cancer cell growth and differentiation, suggesting that the compound may reduce cancer cell proliferation and promote apoptosis.

Anticancer Activity

Research indicates that N-(furan-2-ylmethyl)-6-phenylimidazo[2,1-b]thiazole-3-carboxamide exhibits potent cytotoxic effects against various cancer cell lines. Notably:

  • HepG2 (liver cancer)
  • MCF-7 (breast cancer)

In vitro studies have shown significant cytotoxicity against these cell lines using MTT assays. For instance, one study demonstrated that the compound exhibited strong cytotoxic effects with IC50 values indicating high potency against HepG2 and MCF-7 cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that modifications to the phenyl ring and the furan moiety significantly influence the compound's anticancer efficacy. Electron-donating groups on the phenyl ring enhance activity, while specific substitutions can lead to improved selectivity against cancer cells .

Case Studies

  • Cytotoxicity Studies : In a comparative analysis, N-(furan-2-ylmethyl)-6-phenylimidazo[2,1-b]thiazole-3-carboxamide was tested alongside other thiazole derivatives. The results indicated superior activity against HepG2 and MCF-7 cells compared to derivatives lacking the furan moiety .
  • Molecular Docking Studies : Molecular docking simulations have been employed to assess the binding affinity of the compound with DNA and EGFR. These studies suggest that N-(furan-2-ylmethyl)-6-phenylimidazo[2,1-b]thiazole-3-carboxamide interacts favorably with these targets, further supporting its potential as an anticancer agent .

Pharmacokinetics

The pharmacokinetic profile of N-(furan-2-ylmethyl)-6-phenylimidazo[2,1-b]thiazole-3-carboxamide suggests favorable bioavailability due to its structural properties. The compound's ability to penetrate cellular membranes and interact with intracellular targets is critical for its therapeutic effectiveness.

Comparison with Similar Compounds

Compound NameStructure FeaturesAnticancer ActivityTarget
N-(furan-2-ylmethyl)-6-phenylimidazo[2,1-b]thiazole-3-carboxamideFuran ring + Imidazo[2,1-b]thiazole coreHigh against HepG2 & MCF-7EGFR
6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazoleLacks furan ringModerate against various cancersFLT3
Indole derivativesIndole core structureVariable activityVarious

属性

IUPAC Name

N-(furan-2-ylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S/c21-16(18-9-13-7-4-8-22-13)15-11-23-17-19-14(10-20(15)17)12-5-2-1-3-6-12/h1-8,10-11H,9H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLWHJBJALLLEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NCC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。